2-(4-Chlorophenoxy)5-(trifluoromethyl)phenylisocyanate
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Overview
Description
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenylisocyanate is a chemical compound known for its versatile applications in various scientific research fields. It is characterized by the presence of a chlorophenoxy group and a trifluoromethyl group attached to a phenyl isocyanate structure . This compound is utilized in the synthesis of various organic molecules and has significant implications in the fields of medicine, agriculture, and materials science.
Preparation Methods
The synthesis of 2-(4-Chlorophenoxy)5-(trifluoromethyl)phenylisocyanate typically involves the reaction of 2-(4-chlorophenoxy)5-(trifluoromethyl)phenylamine with phosgene or its derivatives under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles like amines or alcohols to form ureas or carbamates.
Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under specific conditions.
Common reagents used in these reactions include amines, alcohols, and water, with conditions varying based on the desired product. Major products formed from these reactions include ureas, carbamates, and other derivatives .
Scientific Research Applications
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenylisocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)5-(trifluoromethyl)phenylisocyanate involves its reactivity with nucleophiles, leading to the formation of stable products like ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenoxy)5-(trifluoromethyl)phenylisocyanate include:
2-Chloro-5-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl and isocyanate groups but lacks the chlorophenoxy group, making it less versatile in certain applications.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Similar in structure but with different positioning of the chlorophenoxy group, affecting its reactivity and applications.
Properties
IUPAC Name |
1-(4-chlorophenoxy)-2-isocyanato-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO2/c15-10-2-4-11(5-3-10)21-13-6-1-9(14(16,17)18)7-12(13)19-8-20/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVXVYPRUFPDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N=C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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